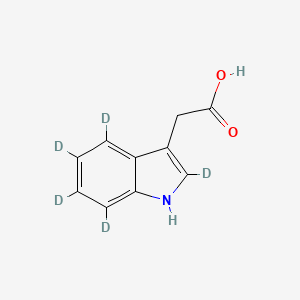

Indole-2,4,5,6,7-d5-3-acetic acid

Descripción general

Descripción

Indole-2,4,5,6,7-d5-3-acetic acid (ID5-IAA) is a deuterated derivative of the plant hormone, indole-3-acetic acid (IAA). It is a crucial compound in plant growth and development, and its synthesis and application have been extensively studied.

Aplicaciones Científicas De Investigación

Role in Plant Growth and Development

Indole-3-acetic acid (IAA) is a member of the auxin family of indole derivatives and is one of the most important plant hormones . It regulates almost all aspects of plant growth and development, such as cell division, elongation, fruit development, and senescence . It can also increase plant protection against external stress .

Role in Microbial Growth and Development

In microorganisms, IAA plays an important role in growth, development, and even plant interaction . Studies on the biosynthesis and functions of IAA in microorganisms can promote the production and utilization of IAA in agriculture .

Role in Bacterial Signaling

Indole is important in bacterial signaling . Multiple bacterial species in environmental niches developed quorum sensing (QS) to adapt and survive in natural communities .

Role in Biotechnological Production

Indole has value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases .

Role in Pharmaceutical Chemistry

Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors . This makes them valuable in the development of new useful derivatives .

Role as an Internal Standard in Quantification

Indole-3-acetic acid-d5 is intended for use as an internal standard for the quantification of indole-3-acetic acid by GC- or LC-MS .

Role in Bacterial Bioconversion

Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . This conversion of indole to indigo is the most researched application .

Role in Industrial Applications

Indole is traditionally obtained from coal tar . Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives . This has led to advances in the production of indole from glucose or tryptophan by fermentation and the production of derived halogenated and oxygenated derivatives by microbial cell factories .

Mecanismo De Acción

Target of Action

The primary target of Indole-2,4,5,6,7-d5-3-acetic acid , also known as 3-Indoleacetic acid-D5 , is the auxin receptor in plants . Auxins are a class of plant hormones, among which 3-Indoleacetic acid (IAA) is the most common and naturally occurring .

Mode of Action

The compound interacts with its target by binding to the auxin receptor, triggering a series of cellular responses that lead to changes in plant growth and development . These changes include cell elongation, cell division, and various other aspects of plant growth and development .

Biochemical Pathways

The action of Indole-2,4,5,6,7-d5-3-acetic acid affects several biochemical pathways. The most significant of these is the auxin signaling pathway, which regulates almost all aspects of plant growth and development . Other pathways include the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway .

Result of Action

The molecular and cellular effects of Indole-2,4,5,6,7-d5-3-acetic acid’s action are diverse, given its role as a plant hormone. It can affect cell division, elongation, fruit development, and senescence . It can also increase plant protection against external stress .

Propiedades

IUPAC Name |

2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5H2,(H,12,13)/i1D,2D,3D,4D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEOVTRFCIGRIMH-SNOLXCFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)O)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90710429 | |

| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indole-2,4,5,6,7-d5-3-acetic acid | |

CAS RN |

76937-78-5 | |

| Record name | [(2,4,5,6,7-~2~H_5_)-1H-Indol-3-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90710429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

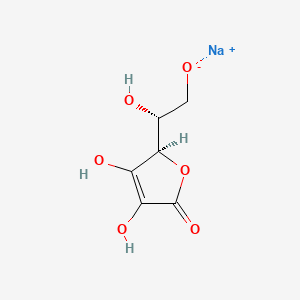

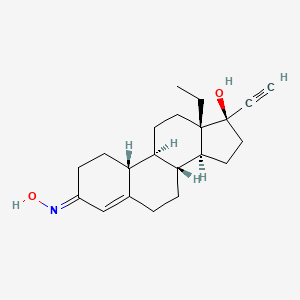

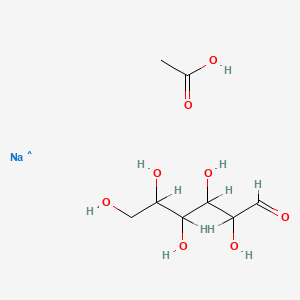

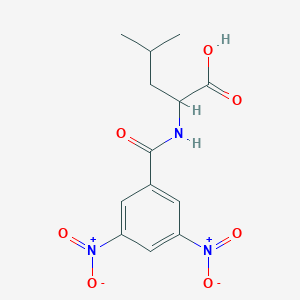

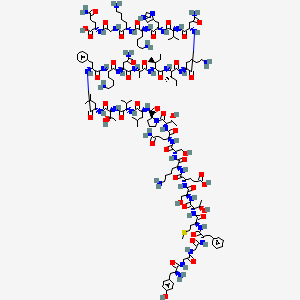

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, dichloromethyl[1-(methylphenyl)ethyl]-](/img/structure/B6596106.png)

![(E)-N-[(E)-3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B6596112.png)

![(2S)-3-Hydroxy-2-{[12-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)dodecanoyl]oxy}propyl (9Z)-octadec-9-enoate](/img/structure/B6596185.png)

![azanium;(2S)-3-[[(2R)-2-[12-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]dodecanoyloxy]-3-[(Z)-octadec-9-enoyl]oxypropoxy]-hydroxyphosphoryl]oxy-2-aminopropanoate](/img/structure/B6596191.png)